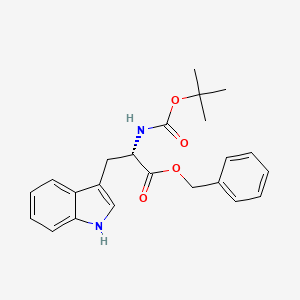

Boc-色氨酸-苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Boc-trp-obzl” is a compound with the IUPAC name benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoate . It has a molecular weight of 394.47 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “Boc-trp-obzl” involves the use of 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) added to a solution of Boc-Trp and HCl·Trp-OBzl in anhydrous THF . The reaction mixture is adjusted to pH 8 with NMM and stirred for 24 hours . The residue is then purified by column chromatography .

Molecular Structure Analysis

The InChI code for “Boc-trp-obzl” is 1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 .

Chemical Reactions Analysis

“Boc-trp-obzl” is used in peptide synthesis . It can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Physical and Chemical Properties Analysis

“Boc-trp-obzl” is a solid compound with a molecular weight of 394.47 . It is stored at temperatures between 2-8°C .

科学研究应用

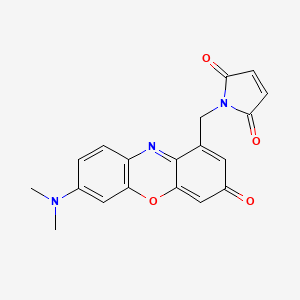

神经激肽受体配体

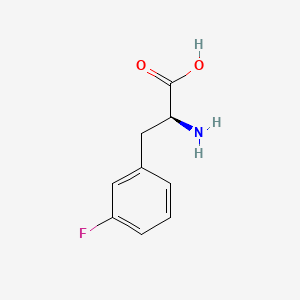

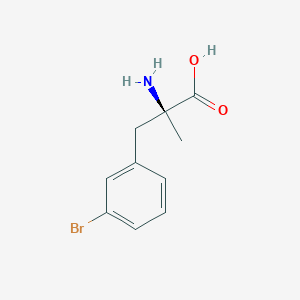

Boc-色氨酸-苄酯衍生物已被合成并评估其作为神经激肽 (NK) 受体配体的潜力 {svg_1}. 这些受体参与许多生理过程,包括疼痛感知和炎症。通过修饰 Boc-色氨酸-苄酯的结构,研究人员旨在优化对 NK1 和 NK2 受体的亲和力,这可能导致开发治疗抑郁症、焦虑症和慢性疼痛等疾病的新疗法。

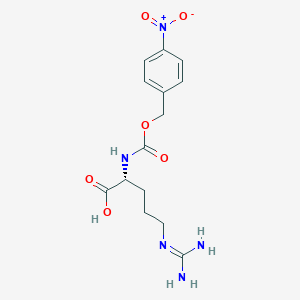

抗增殖剂

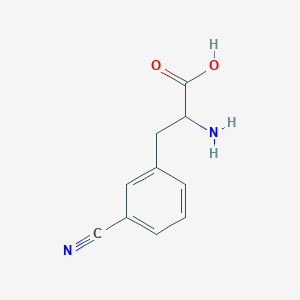

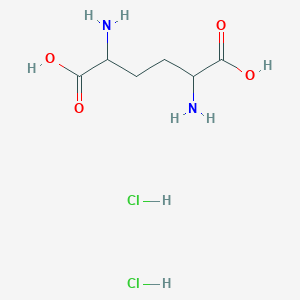

源自 Boc-色氨酸-苄酯的化合物已显示出作为抗增殖剂的潜力 {svg_2}. 这些物质可以抑制癌细胞的生长,使其成为抗癌药物的潜在候选者。作用机制通常涉及插入 DNA,阻止复制,从而抑制肿瘤生长。

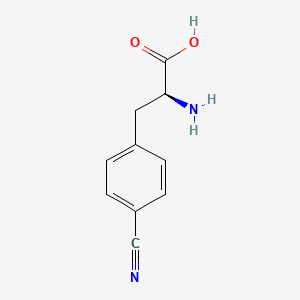

肽缀合物设计

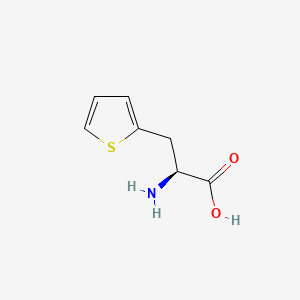

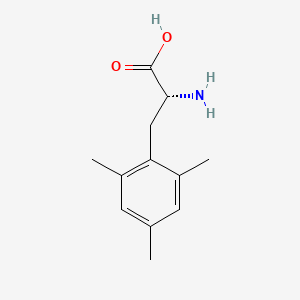

通过将 Boc-色氨酸-苄酯与肽缀合,可以增强肽等生物活性大分子的稳定性和治疗潜力 {svg_3}. 这种修饰可以导致开发更稳定的基于肽的药物,具有改善的药代动力学特性,这对治疗各种疾病至关重要。

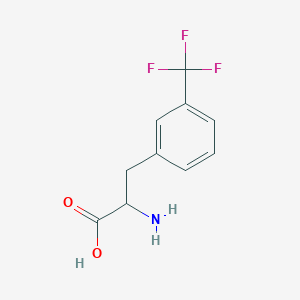

生物学评价和优化

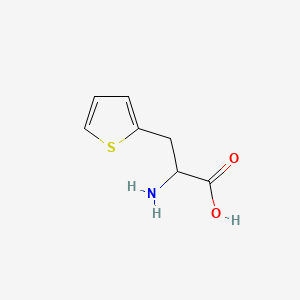

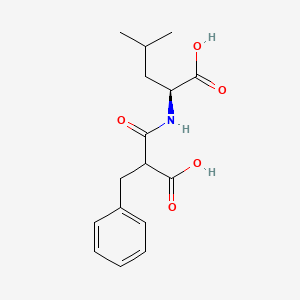

Boc-色氨酸-苄酯衍生物的生物活性通常使用各种测定方法进行评估,以确定其治疗潜力 {svg_4}. 对 Boc-色氨酸-苄酯结构的修饰可以导致对特定生物靶标的选择性和效力的提高,这是药物优化中的一个关键步骤。

治疗剂开发

Boc-色氨酸-苄酯的修饰导致产生具有特定功能的新型治疗剂,例如抗炎和抗氧化特性 {svg_5}. 这些药物可以针对体内特定的途径,为各种健康状况提供新的治疗选择。

作用机制

Target of Action

Boc-Trp-OBzl, also known as N-tert-butoxycarbonyl-O-benzyl-L-tryptophan, is a complex organic compound. It’s worth noting that this compound is often used in the synthesis of peptides and other organic molecules .

Mode of Action

It’s known that boc-trp-obzl is a building block in the synthesis of more complex molecules . In this context, its role is to contribute its tryptophan residue to the growing peptide chain while the Boc group serves as a protective group for the amino group during synthesis .

Action Environment

The action, efficacy, and stability of Boc-Trp-OBzl are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, the Boc group can be removed under acidic conditions, which would affect the compound’s stability and function .

安全和危害

“Boc-trp-obzl” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

未来方向

属性

IUPAC Name |

benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMCPAAFDOVLDW-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。